![molecular formula C17H17ClFN5O2 B2355417 1-((1-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034406-88-5](/img/structure/B2355417.png)
1-((1-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Description
1-((1-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H17ClFN5O2 and its molecular weight is 377.8. The purity is usually 95%.
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Scientific Research Applications
Pharma Market Reflections
- Azetidine, pyrrolidine, and piperidine derivatives, which include the compound , have been identified as useful in the development of alpha-subtype selective 5-HT-1D receptor agonists. These are primarily for migraine treatment, offering the advantage of fewer side effects (Habernickel, 2001).
Synthesis and Drug Development
- The compound plays a role in the synthesis of complex pharmaceuticals. For instance, in the development of Voriconazole, a broad-spectrum Triazole antifungal agent, it is used in setting relative stereochemistry and in the diastereoselective processes (Butters et al., 2001).
Inhibitory Mechanisms in Medicinal Chemistry
- Derivatives of this compound have been evaluated as inhibitors against caspase-3, showing potential in therapeutic applications. The study discovered competitive inhibitory mechanisms against caspase-3, indicating their significance in related medical research (Jiang & Hansen, 2011).
Antimicrobial Applications
- Various derivatives of the compound have been synthesized and tested for antimicrobial activities. Studies have shown their effectiveness against bacteria like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and various fungal strains (Desai & Dodiya, 2014).
Biological Screening and Pharmaceutical Potential
- Preliminary biological screening has revealed that compounds including this derivative exhibit plant growth stimulating effects, highlighting its potential in agricultural applications as well as pharmaceutical development (Pivazyan et al., 2019).
properties
IUPAC Name |
1-[[1-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN5O2/c18-15-6-11(19)3-4-14(15)17(26)23-9-13(10-23)24-8-12(20-21-24)7-22-5-1-2-16(22)25/h3-4,6,8,13H,1-2,5,7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZHKTMZDMMHCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one |
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